molecular formula C11H15Br B108752 4-tert-Butylbenzyl bromide CAS No. 18880-00-7

4-tert-Butylbenzyl bromide

Cat. No. B108752
CAS RN: 18880-00-7
M. Wt: 227.14 g/mol
InChI Key: QZNQSIHCDAGZIA-UHFFFAOYSA-N
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Description

4-tert-Butylbenzyl bromide is a chemical compound that is related to various research areas in organic chemistry. It is associated with the synthesis and characterization of aromatic compounds, the development of new protecting groups for alcohols, and the study of chemical reactions involving bromination and oxidation processes.

Synthesis Analysis

The synthesis of compounds related to 4-tert-butylbenzyl bromide involves multiple steps and reagents. For instance, the synthesis of a new benzyl ether-type protecting group for alcohols, which is closely related to 4-tert-butylbenzyl bromide, is introduced using a readily prepared benzyl bromide . Additionally, the synthesis of dimagnesiated aromatic compounds, such as 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene, involves treating a related compound with methylmagnesium chloride . These syntheses highlight the versatility and reactivity of tert-butylbenzyl bromide derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds related to 4-tert-butylbenzyl bromide has been elucidated using various analytical techniques. For example, the crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one provides insights into the molecular arrangement and stability of the compound . Similarly, the structure of N-(4-tert-butylbenzyl)phthalimide reveals a V-shaped molecule with specific dihedral angles and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of 4-tert-butylbenzyl bromide and its derivatives is demonstrated through various reactions. The bromination of 1,4-di-tert-butylbenzene leads to the formation of several brominated products, including 4-tert-butylbenzyl bromide . The partial oxidation of 4-tert-butyltoluene catalyzed by cobalt and cerium acetate catalysts in the presence of bromide ions and hydrogen peroxide is another example of the chemical transformations that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-tert-butylbenzyl bromide derivatives are influenced by their molecular structure. The crystallization behavior, hydrogen bonding, and thermal properties are some of the aspects that have been studied. For instance, the crystal structure of related compounds shows the presence of inter- and intramolecular hydrogen bond interactions that stabilize the structure . The thermal and X-ray analyses of certain derivatives provide additional information on the stability and behavior of these compounds under different conditions10.

Scientific Research Applications

Application 1: Nucleophilic Substitution Reaction

  • Summary of the Application : 4-tert-Butylbenzyl bromide is used in the nucleophilic substitution reaction with potassium iodide. This reaction was carried out in oil-in-water microemulsions based on various surfactants .
  • Methods of Application : The method involves creating an oil-in-water microemulsion with various surfactants. Then, 4-tert-Butylbenzyl bromide and potassium iodide are added to the microemulsion to carry out the nucleophilic substitution reaction .

Application 2: Loading of Mesoporous Material Particles

  • Summary of the Application : 4-tert-Butylbenzyl bromide, a hydrophobic reactant, is used to keep the loaded mesoporous material particles under continuous stirring .
  • Methods of Application : The method involves adding 4-tert-Butylbenzyl bromide to a solution of mesoporous material particles. The hydrophobic nature of 4-tert-Butylbenzyl bromide helps to keep the particles in suspension, allowing for continuous stirring .

Safety And Hazards

4-tert-Butylbenzyl bromide is classified as a skin corrosive substance . It can cause severe skin burns and eye damage . The safety data sheet recommends not to breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(bromomethyl)-4-tert-butylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15Br/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNQSIHCDAGZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172251
Record name 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene
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Molecular Weight

227.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-tert-Butylbenzyl bromide

CAS RN

18880-00-7
Record name 4-tert-Butylbenzyl bromide
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Record name 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene
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Record name 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene
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Record name 1-(bromomethyl)-4-(1,1-dimethylethyl)benzene
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Record name 4-tert-Butylbenzyl bromide
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Synthesis routes and methods I

Procedure details

In another known process in which a Cu salt is likewise used, i.e. Cu(NO3)2, p-tert.butyltoluene is the starting material, which is first reacted with an approximately equivalent amount of bromine to give p-tert.butylbenzyl bromide which is then boiled for a prolonged period of time in combination with a Cu(NO3)2 solution. p-tert.Butylbenzaldehyde is obtained in this manner in a yield of about 42% of the theory (cf. J. Chem. Soc., 1935, page 1848).
[Compound]
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Cu(NO3)2
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Synthesis routes and methods II

Procedure details

p-tert-butyltoluene (14.8 g; 0.10 mol) was dissolved in carbon tetrachloride, and N-bromosuccinimide (17.8 g; 0.10 mol) and benzoyl peroxide (200 mg) were added thereto. The mixture was refluxed for 2 hours, and then cooled. Insoluble matter was filtered off, followed by washing with carbon tetrachloride. The filtrate was concentrated under reduced pressure, and the residue was dissolved in n-hexane, followed by drying over magnesium sulfate. The solvent was evaporated under reduced pressure, to thereby yield 22.7 g of p-tert-butylbenzyl bromide (yield: 100%). The thus-obtained product was analyzed by 1H-NMR, and was found to be a mixture of the target compound, starting compounds, and a dibromo compound (10:1:1). Sodium carbonate (10.6 g; 0.10 mol) was added to 40% solution of methylamine in methanol (200 ml). While the mixture was cooled in an ice bath, p-tert-butyl benzyl bromide (22.7 g; 0.10 mol) in methanol (20 ml) was added dropwise thereto. The mixture was removed from the ice bath, and stirred for 41 hours at room temperature. Methanol was removed under reduced pressure, and the residue was taken up in water, followed by extraction with ether (400 ml). The ether layer was extracted with 1N hydrochloric acid twice (200 ml and 100 ml), and the aqueous layer was extracted with ethyl acetate. The aqueous layer was alkalinized with aqueous 2N sodium hydroxide solution, and extracted with ether (400 ml), followed by drying over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform:methanol=200:1→100:1→20:1), to thereby yield 9.51 g of the target compound (yield: 53.7%).
Quantity
14.8 g
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17.8 g
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200 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
243
Citations
S Shimizu, T Ishizaka, Y Sasaki - 2006 - cit.nihon-u.ac.jp
… We report here in detail the kinetics of cyanide displacement7d) on 4-tert-butylbenzyl bromide catalyzed by TACnA under aqueous biphasic conditions and discuss the plausible …
Number of citations: 1 www.cit.nihon-u.ac.jp
LGA van de Water, A Kaza, JK Beattie… - … A European Journal, 2007 - Wiley Online Library
… this, together with the fact that 4-tert-butylbenzyl bromide was observed as a side product, … Another conclusion from this work was that 4-tert-butylbenzyl bromide is not an intermediate …
AA Amin, JK Beattie - Organic process research & development, 2003 - ACS Publications
… In the absence of cobalt(II) acetate, less than 1 mmol of aldehyde was produced, together with 2 mmol of 4-tert- butylbenzyl bromide and a trace of the benzyl alcohol. With 1 mmol of …
Number of citations: 21 pubs.acs.org
A Podgoršek, S Stavber, M Zupan, J Iskra - 2006 - Wiley Online Library
… We found that the reaction of 1 and Br 2 (0.1 M in CHCl 3 ) in the dark produced only a trace amount 4-tert-butylbenzyl bromide (2) at room temperature after 24 h (Scheme 1, conditions …
GS Nichol, DP Walton, LJ Anna… - … Section E: Structure …, 2012 - scripts.iucr.org
… 1-Butyl-1,2,4-triazole (2.0 g, 16 mmol) and 4-tert-butylbenzyl bromide (4.10 g, 18.0 mmol) were refluxed in toluene (15 ml) for 3 d. After cooling, ether (50 ml) was added and the white …
Number of citations: 11 scripts.iucr.org
T Witula, K Holmberg - Langmuir, 2005 - ACS Publications
… 4-tert-Butylbenzyl bromide was dissolved in hexane, an amount corresponding to 0.0082 g, 1 equiv of 4-tert-butylbenzyl bromide in … The 4-tert-butylbenzyl bromide to 4-tert-butylbenzyl …
Number of citations: 25 pubs.acs.org
T Witula, K Holmberg - Journal of dispersion science and …, 2007 - Taylor & Francis
… 4‐Tert‐butylbenzyl bromide was dissolved in hexane and an amount corresponding to 0.0082 g (1 eq.) of 4‐tert‐butylbenzyl bromide in 0.03 g of hexane was added and the …
Number of citations: 4 www.tandfonline.com
T Witula, K Holmberg - Journal of colloid and interface science, 2007 - Elsevier
… immersed in an aqueous solution of a water-soluble reactant, potassium iodide, and the loaded particles were kept under stirring in the hydrophobic reactant, 4-tert-butylbenzyl bromide, …
Number of citations: 11 www.sciencedirect.com
P Handa, T Witula, P Reis, K Holmberg - Arkivoc, 2008 - arkat-usa.org
… They can be used to overcome reactant incompatibility, as is demonstrated for a reaction between 4-tert-butylbenzyl bromide and KI. The pores are impregnated with an aqueous …
Number of citations: 6 www.arkat-usa.org
A Itoh, T Kodama, S Inagaki, Y Masaki - Organic Letters, 2000 - ACS Publications
… Table 1 shows the results of the photooxidation of 4-tert-butylbenzyl bromide (1, 50 mg) in the presence of FSM-16 (100 mg) in several solvents using 400-W high-pressure mercury …
Number of citations: 41 pubs.acs.org

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